

Physical and chemical properties of C.I. Reactive Red 11.

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Compound of Interest

Compound Name: reactive red 11

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C.I. Reactive Red 11: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of C.I. **Reactive Red 11**, a monoazo reactive dye. The information is compiled for researchers, scientists, and professionals in drug development who may utilize this compound in their studies. This document summarizes its chemical identity, physicochemical properties, and outlines general experimental protocols for its analysis.

Chemical and Physical Properties

C.I. **Reactive Red 11**, identified by the CAS number 12226-08-3, is a purplish-red powder.^[1] Its chemical structure is characterized by a single azo bond and a reactive dichlorotriazine group, which allows it to form covalent bonds with substrates.^[1] While primarily used in the textile industry for dyeing cellulosic fibers, its well-defined chemical structure and reactivity may be of interest in other research applications.^{[1][2]}

Table 1: Chemical Identification of C.I. Reactive Red 11

Identifier	Value
Chemical Name	Trisodium 4-[[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonatophthalen-2-yl]diazenyl]benzoate
C.I. Name	Reactive Red 11
CAS Number	12226-08-3[1]
Molecular Formula	C ₂₀ H ₉ Cl ₂ N ₆ Na ₃ O ₉ S ₂ [1]
Molecular Weight	681.33 g/mol [1]
Synonyms	Reactive brilliant Red X-8B, Reactive Red 2M-8B, Procion Brilliant Red M-8B[1][3]

Table 2: Physicochemical Properties of C.I. Reactive Red 11

Property	Value
Appearance	Purplish-red powder[1]
Solubility in Water	100 g/L at 50 °C[4]
Solubility in Organic Solvents	Reported to be soluble in organic solvents, though specific quantitative data is not readily available.[5]
Behavior in Acid	In concentrated sulfuric acid, it appears purple, and upon dilution, it turns into a blue-light red with precipitation. In nitric acid, it is red and remains red with precipitation upon dilution.[1]
Behavior in Base	An aqueous solution is red and turns to a deeper red upon addition of a 1 M sodium hydroxide solution.[1]

Experimental Protocols

Detailed experimental protocols for the specific analysis of C.I. **Reactive Red 11** are not extensively published. However, standard methods for the characterization of reactive dyes can be applied.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of C.I. **Reactive Red 11** can be assessed using reverse-phase HPLC.

- **Instrumentation:** A standard HPLC system equipped with a UV-Vis detector.
- **Column:** A C18 stationary phase column is typically suitable for separating azo dyes.
- **Mobile Phase:** A gradient elution using a mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol. The gradient is programmed to increase the organic solvent concentration over time to elute the dye and any impurities.
- **Detection:** The UV-Vis detector should be set to the maximum absorption wavelength (λ_{max}) of the dye in the mobile phase. While the specific λ_{max} for C.I. **Reactive Red 11** is not widely reported, initial scans can be performed to determine the optimal wavelength.
- **Quantification:** The purity is determined by the area percentage of the main dye peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis

UV-Vis spectroscopy is used to determine the absorption spectrum and the λ_{max} of the dye, which is crucial for colorimetric assays and HPLC detection.

- **Sample Preparation:** A dilute solution of C.I. **Reactive Red 11** is prepared in deionized water or a suitable transparent solvent.
- **Procedure:** The absorption spectrum is recorded over the visible range (typically 400-700 nm) and the near-UV range (200-400 nm) using a spectrophotometer. The wavelength of maximum absorbance (λ_{max}) is identified. The absorbance at λ_{max} can be used for

quantitative analysis based on the Beer-Lambert law, provided a calibration curve is established.

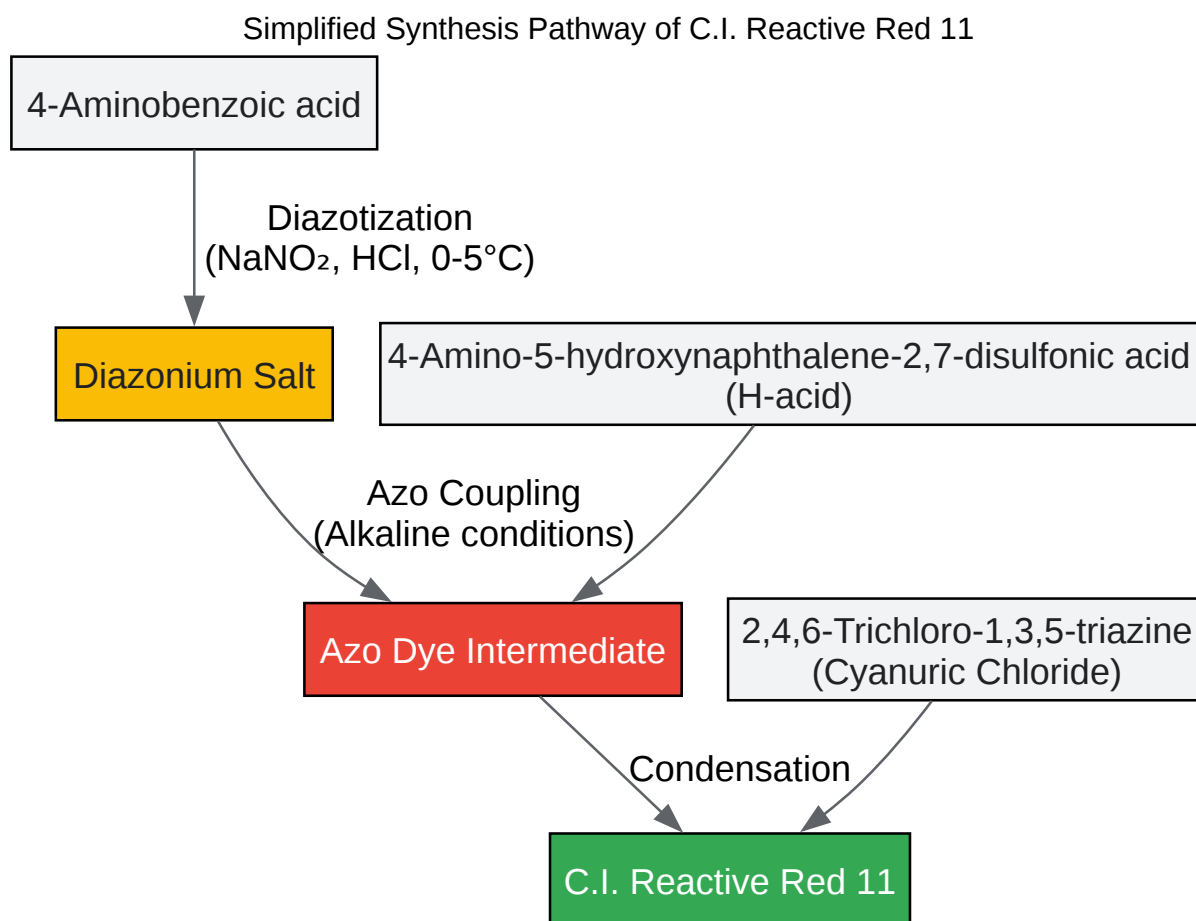
FT-IR spectroscopy can be used to identify the functional groups present in the C.I. **Reactive Red 11** molecule.

- Sample Preparation: The solid dye sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.
- Expected Spectral Features:
 - -OH and -NH stretching: A broad band in the region of 3200-3600 cm^{-1} .
 - Aromatic C-H stretching: Peaks just above 3000 cm^{-1} .
 - Azo (-N=N-) stretching: This bond often shows a weak to medium intensity band in the 1400-1600 cm^{-1} region, which can be difficult to distinguish from aromatic C=C stretching.
 - Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm^{-1} region.
 - Sulfonate (-SO₃⁻) stretching: Strong, characteristic bands around 1030-1080 cm^{-1} and 1150-1230 cm^{-1} .
 - C-Cl stretching: Bands in the 600-800 cm^{-1} region.

Mandatory Visualizations

Synthesis Pathway of C.I. Reactive Red 11

The synthesis of C.I. **Reactive Red 11** involves a two-step process: diazotization of an aromatic amine followed by coupling with a naphthol derivative, and subsequent condensation with a triazine compound.^[1]



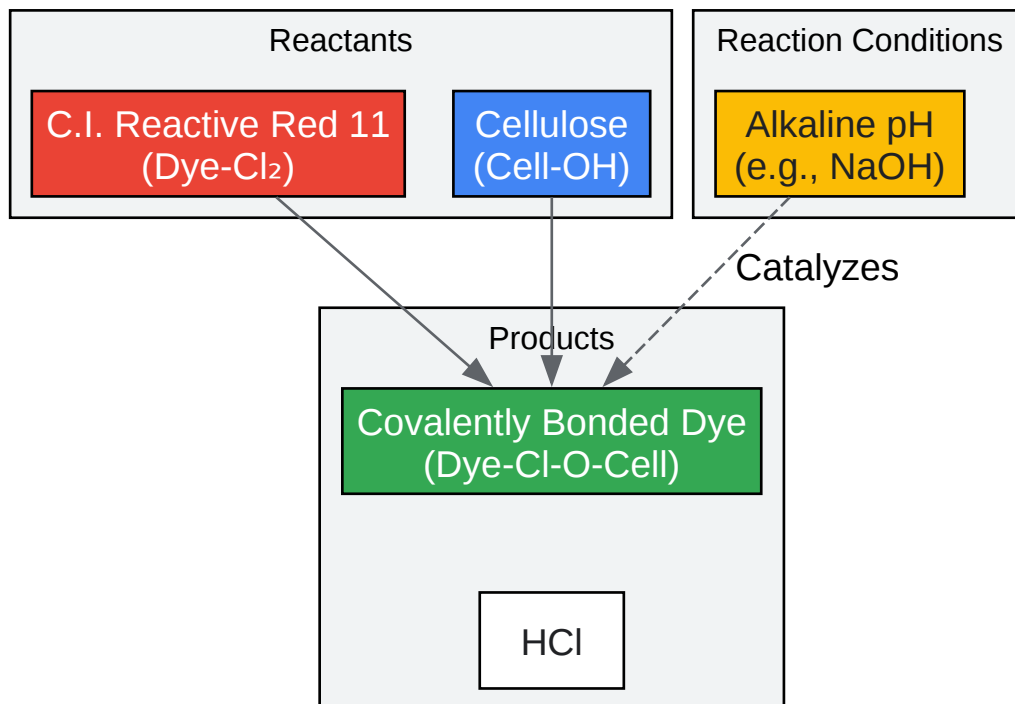
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Caption: Simplified synthesis pathway of C.I. **Reactive Red 11**.

Reaction Mechanism with Cellulose

C.I. **Reactive Red 11** covalently bonds with cellulosic fibers (e.g., cotton) under alkaline conditions. The dichlorotriazine group acts as the reactive handle.

Reaction of C.I. Reactive Red 11 with Cellulose



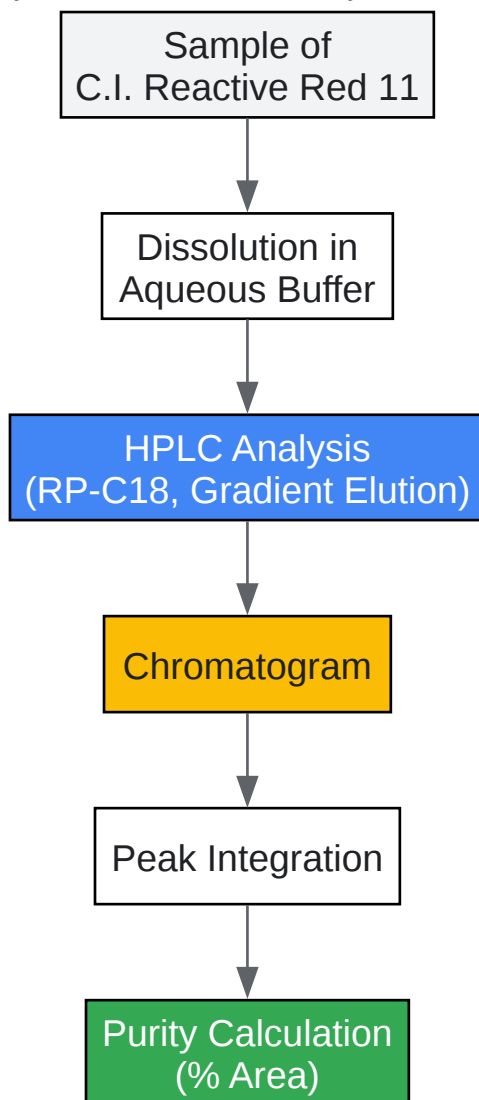
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Caption: Covalent bond formation between C.I. **Reactive Red 11** and cellulose.

Analytical Workflow for Purity Assessment

A logical workflow for assessing the purity of a C.I. **Reactive Red 11** sample.

Analytical Workflow for Purity Assessment



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Caption: Workflow for determining the purity of C.I. **Reactive Red 11**.

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